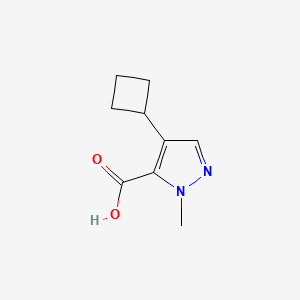
4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular weight of the compound is 166.18 .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 166.18 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on pyrazole derivatives like 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid emphasizes their synthesis and structural characterization. For instance, studies have demonstrated the combined experimental and theoretical investigations on related compounds, providing insights into their chemical structure, spectral properties, and theoretical underpinnings. Such research lays the groundwork for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Viveka et al., 2016).
Improved Synthesis Methods
Advancements in the synthesis of pyrazole-4-carboxylic acid derivatives have been reported, highlighting more efficient methods that increase yield and purity. For example, modifications in synthesis pathways have led to significant improvements in the production of these compounds, which is crucial for their application in further research and development activities (Dong, 2011).
Coordination Polymers and Metal Complexes
The versatility of pyrazole derivatives extends to the creation of coordination polymers and metal complexes. Research has explored the use of semi-rigid bis(pyrazole-4-carboxylic acid)alkane ligands to construct coordination polymers with metals such as Zn(II) and Cd(II). These studies not only contribute to the structural diversity of coordination polymers but also explore their potential applications in areas like catalysis, material science, and luminescence (Cheng et al., 2017).
Electrosynthesis Applications
Electrosynthesis provides an alternative route for the functionalization and modification of pyrazole derivatives. Research into the electrosynthesis of chlorosubstituted pyrazolecarboxylic acids has shown promising results, offering efficient pathways for the introduction of functional groups that can alter the chemical and physical properties of the base compound for targeted applications (Lyalin et al., 2009).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds from pyrazole derivatives represents a critical area of research with implications for pharmaceutical and medicinal chemistry. For instance, the development of novel azides and triazoles based on pyrazole-3(5)-carboxylic acids aims at creating ligands for potential use in medicinal chemistry and catalysis, showcasing the broad applicability of these compounds in designing new therapeutic agents and catalytic systems (Dalinger et al., 2020).
Safety and Hazards
Mécanisme D'action
The mode of action of a pyrazole derivative would depend on its specific chemical structure and the functional groups it contains. Generally, these compounds can interact with various biological targets, leading to different physiological effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability .
The action environment of a compound refers to how environmental factors, such as temperature, pH, and the presence of other molecules, can influence its activity, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Propriétés
IUPAC Name |
4-cyclobutyl-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(9(12)13)7(5-10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBURIQMNDWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

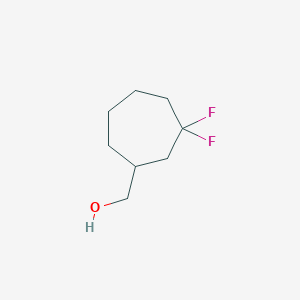

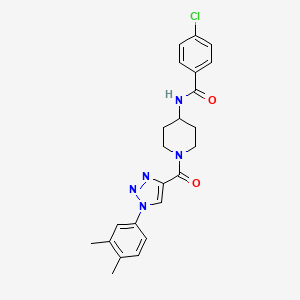
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-pyrrolidin-1-ylethanone](/img/structure/B2698276.png)
![N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2698278.png)
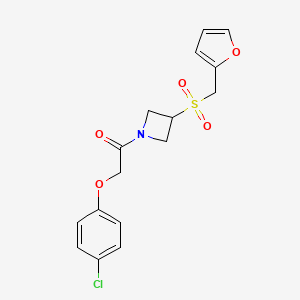

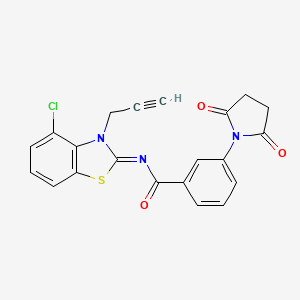
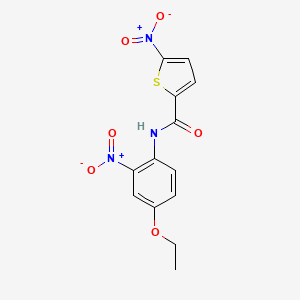
![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2698284.png)
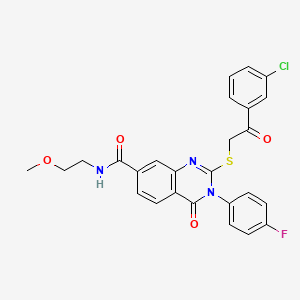
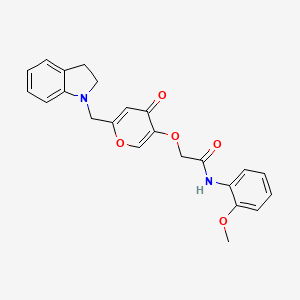
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide](/img/structure/B2698287.png)
